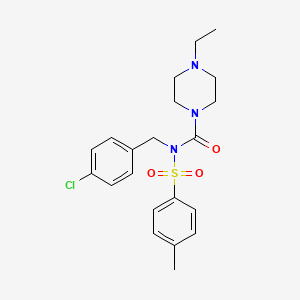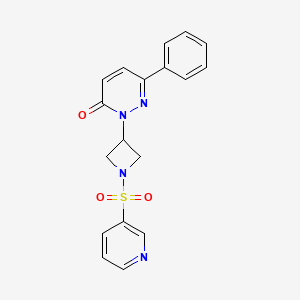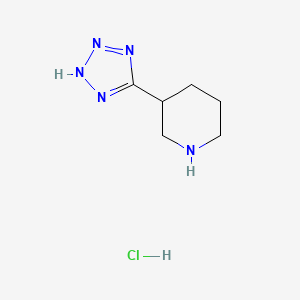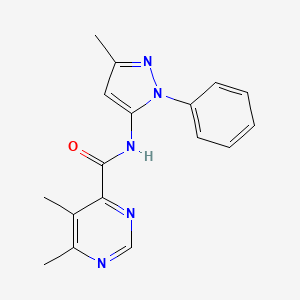
N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide, also known as CTZ, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Synthesis and Characterization
N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide and its derivatives are synthesized through various reactions involving cyanoacrylamides, hydrazine hydrate, and other reagents. These compounds have been structurally characterized using techniques such as elemental analysis, IR, MS, 1H-NMR, and 13C-NMR spectroscopy. The synthesis processes and characterization methods provide foundational knowledge for further exploration of these compounds in various scientific applications (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Antitumor Activity
Research has demonstrated that some newly synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings highlight the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014). Additional studies have focused on the synthesis of novel pyrimidiopyrazole derivatives, revealing outstanding in vitro antitumor activity against HepG2 cell lines. Molecular docking and DFT studies have further elucidated the interaction mechanisms and structural stability of these compounds, suggesting their utility in developing new anticancer therapies (Fahim, Elshikh, & Darwish, 2019).
Antiviral Activity
In the realm of antiviral research, certain thiazole C-nucleosides synthesized from glycosyl cyanides have shown potential. These compounds were tested for their in vitro activity against various viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. Some of these thiazole nucleosides demonstrated significant antiviral activity and were also found to inhibit guanine nucleotide biosynthesis, indicating their potential as antiviral agents (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Antibacterial Agents
Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has uncovered a new class of promising antibacterial agents. These compounds have shown significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. Notably, they exhibit this antibacterial efficacy at non-cytotoxic concentrations, making them potential candidates for antibacterial drug development (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Properties
IUPAC Name |
N-(4-cyanothian-4-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-9-7-10(16(2)15-9)11(17)14-12(8-13)3-5-18-6-4-12/h7H,3-6H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUJQDDNGKXDID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2(CCSCC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2362544.png)




![6-[[11-Carboxy-9,10-dihydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2362554.png)



![4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2362559.png)



![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2362565.png)
